molecular formula C7H4ClF3O3S B3031917 3-Chlorophenyl trifluoromethanesulfonate CAS No. 86364-03-6

3-Chlorophenyl trifluoromethanesulfonate

Cat. No.: B3031917
CAS No.: 86364-03-6
M. Wt: 260.62 g/mol
InChI Key: HAAREQSQJCPQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4ClF3O3S. It is a trifluoromethanesulfonate ester, commonly used in organic synthesis due to its ability to act as a strong electrophile. This compound is particularly valuable in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl trifluoromethanesulfonate typically involves the reaction of 3-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:

3-Chlorophenol+Trifluoromethanesulfonic anhydride3-Chlorophenyl trifluoromethanesulfonate+Hydrogen chloride\text{3-Chlorophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Chlorophenol+Trifluoromethanesulfonic anhydride→3-Chlorophenyl trifluoromethanesulfonate+Hydrogen chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aniline derivative, while reaction with a thiol would produce a thiophenol derivative.

Scientific Research Applications

3-Chlorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: It finds applications in the production of agrochemicals, polymers, and advanced materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 3-Chlorophenyl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.

Comparison with Similar Compounds

  • 4-Chlorophenyl trifluoromethanesulfonate
  • 2-Chlorophenyl trifluoromethanesulfonate
  • Phenyl trifluoromethanesulfonate

Comparison: 3-Chlorophenyl trifluoromethanesulfonate is unique due to the position of the chlorine atom on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in substitution reactions. The presence of the chlorine atom in the meta position can also affect the compound’s physical properties, such as solubility and melting point.

Properties

IUPAC Name

(3-chlorophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAREQSQJCPQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522794
Record name 3-Chlorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86364-03-6
Record name 3-Chlorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
3-Chlorophenyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
3-Chlorophenyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
3-Chlorophenyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
3-Chlorophenyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
3-Chlorophenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.